4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine
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Overview
Description
4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining indazole, pyrazolo[3,4-d]pyrimidine, and morpholine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine typically involves multi-step processes that include the formation of the indazole and pyrazolo[3,4-d]pyrimidine cores, followed by their coupling with morpholine. Key steps often involve:
Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step may involve the condensation of pyrazole derivatives with appropriate nitriles or amidines.
Coupling with Morpholine: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s pharmacokinetic properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include key signaling cascades that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
- N4-(3-methyl-1H-indazol-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine stands out due to its unique combination of indazole, pyrazolo[3,4-d]pyrimidine, and morpholine moieties. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C17H17N7O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine |
InChI |
InChI=1S/C17H17N7O/c1-23-16-13(10-19-23)15(11-3-2-4-14-12(11)9-18-22-14)20-17(21-16)24-5-7-25-8-6-24/h2-4,9-10H,5-8H2,1H3,(H,18,22) |
InChI Key |
GIQLGGOXYQYDJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=C4C=NNC4=CC=C3)N5CCOCC5 |
Origin of Product |
United States |
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